Canagliflozin 2-Methylphenyl is a compound primarily recognized as a sodium-glucose co-transporter 2 (SGLT2) inhibitor, which is used to manage hyperglycemia in individuals with type 2 diabetes mellitus. It is marketed under the brand name Invokana, among others, and was first approved by the U.S. Food and Drug Administration in 2013. Canagliflozin not only aids in blood sugar control but also reduces the risk of cardiovascular events in patients with established cardiovascular disease and type 2 diabetes .
Canagliflozin is classified as a synthetic organic compound and falls under the category of approved drugs for treating diabetes. Its chemical formula is , with a molar mass of approximately 444.52 g/mol . The compound's unique structure allows it to effectively inhibit glucose reabsorption in the kidneys, thereby promoting glucose excretion through urine.
The synthesis of Canagliflozin involves several methods, primarily focusing on the preparation of intermediates such as 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene. One notable method includes the reduction of (5-bromo-2-methylphenyl)[5-(p-fluorophenyl)thiophene-2-yl]ketone using borane or a borane-generating reaction involving alkali metal borohydride and Lewis acid. This approach is advantageous due to its high yield, purity, and cost-effectiveness .
The molecular structure of Canagliflozin is characterized by its complex arrangement, which includes multiple functional groups that contribute to its pharmacological activity. The IUPAC name for Canagliflozin is:
Canagliflozin undergoes various chemical reactions during its synthesis and metabolic processes. The primary reaction involves the inhibition of the SGLT2 transporter in renal tubules, leading to increased glucose excretion.
The mechanism of action involves blocking the reabsorption of glucose from renal tubular fluid back into the blood, resulting in increased urinary glucose excretion. This process not only lowers blood glucose levels but also induces osmotic diuresis, which can lead to reduced blood pressure .
The mechanism by which Canagliflozin operates is primarily through the inhibition of SGLT2 proteins located in the proximal convoluted tubule of the kidneys. By inhibiting this transporter:
These properties are crucial for understanding its formulation and storage requirements as a pharmaceutical agent .
Canagliflozin has significant applications in medical science:
Friedel-Crafts acylation is pivotal for constructing the diarylketone backbone of canagliflozin intermediates. Titanium tetrachloride (TiCl₄) has emerged as a superior catalyst compared to traditional AlCl₃, offering enhanced moisture tolerance and operational simplicity. In the coupling of 5-iodo-2-methylbenzoic acid-derived acid chlorides with 2-(4-fluorophenyl)thiophene, TiCl₄ achieves 91% yield in dichloromethane, outperforming AlCl₃ (89%) while maintaining homogeneous reaction conditions [3]. This method exhibits exclusive 2-position regioselectivity on thiophene rings due to thermodynamic stabilization of the transition state, which generates three resonance forms versus only two for 3-substitution [5].
Table 1: Catalyst Performance in Thiophene Acylation
Substrate | Catalyst | Yield (%) | Reaction Time (h) | Regioselectivity |
---|---|---|---|---|
5-Iodo-2-methylbenzoic acid | TiCl₄ | 91 | 18 | >99% 5-position |
5-Iodo-2-methylbenzoic acid | AlCl₃ | 89 | 18 | >99% 5-position |
Empagliflozin intermediate | TiCl₄ | 39 | 18 | >99% β-position |
The reaction scope includes brominated aromatics essential for downstream functionalization. Crucially, no regioisomers are detected in canagliflozin intermediate synthesis, confirming the method’s reliability for large-scale production [3] [7].
To circumvent environmental and safety concerns associated with bromine and organolithium reagents, metal-free alkylation strategies have been developed. A key advancement employs N-bromosuccinimide (NBS) for benzylic bromination of 2-methyl-5-(4-fluorophenyl)thiophene, yielding the bromomethyl intermediate with 96% efficiency under radical initiation (BPO, 70°C) [7]. This intermediate undergoes nucleophilic substitution with 4-bromotoluene via Friedel-Crafts alkylation using environmentally benign solvents like chloroform, eliminating palladium catalysts [7].
Alternative routes leverage phase-transfer catalysis for C–C bond formation. For example, 4-fluorophenylboronic acid couples with 2-methyl-5-bromothiophene in water using tetrabutylammonium bromide and palladium acetate, achieving 93% yield at ambient temperature [7]. This approach avoids cryogenic conditions and hazardous reagents, significantly reducing process risks.
Boronic esters serve as critical handles for late-stage functionalization. The synthesis of canagliflozin’s precursor involves Miyaura borylation of aryl halide intermediates using bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ catalyst (5 mol%), delivering boronic esters in 86% yield after purification [1] [5]. These compounds enable copper-mediated ¹⁸F-fluorination for radiolabeled tracer production, though radiochemical yields remain modest (2.0 ± 1.9%) [5].
Palladium-catalyzed direct C–H arylation of thiophenes exemplifies efficient benzyl-thiophene linkage formation. Using (Cy₃P)₂Pd(0) (20 mol%), brominated intermediates couple with dibromobenzene via C–H activation, achieving 31% yield [5]. This method favors α-position functionalization on thiophenes due to lower activation energy pathways, with electronic effects dictating selectivity [5]:
"Palladium-catalyzed direct arylation proceeds with high regioselectivity at positions adjacent to the heteroatom... enabling selective functionalization with strong preference for α-positions" [5].
Controlling anomeric stereochemistry during glucosyl attachment remains challenging. Two predominant strategies exist:
Acetyl-protected gluconolactones direct β-selective glycosylation via transient acyloxonium ion formation. Coupling arylmetal nucleophiles (e.g., Grignard reagents from bromo-intermediates) with 2,3,4,6-tetra-O-acetyl-α-D-bromoglucopyranose under optimized Pd catalysis yields β-C-aryl glycosides with >20:1 diastereoselectivity [1] [8]. Hydrolysis under mild alkaline conditions (NaOH/MeOH) then deprotects the glucose unit without epimerization [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7